2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl
Description
2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl is a substituted acetophenone derivative featuring an amino group at position 2, a methoxy group at position 3', and a benzyloxy group at position 4' of the acetophenone core. This compound is typically synthesized as a hydrochloride salt to enhance its stability and solubility in polar solvents.
Properties
IUPAC Name |
2-amino-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12;/h2-9H,10-11,17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJKEWWQTFAKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CN)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3’-methoxy-4’-(benzyloxy)acetophenone HCl typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3’-methoxy-4’-(benzyloxy)acetophenone.
Amination: The key step involves the introduction of the amino group. This can be achieved through a nucleophilic substitution reaction where an appropriate amine source, such as ammonia or an amine derivative, reacts with the acetophenone derivative under controlled conditions.
Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-3’-methoxy-4’-(benzyloxy)acetophenone HCl may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and minimize by-products.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3’-methoxy-4’-(benzyloxy)acetophenone HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl is C₁₆H₁₈ClN₃O₃, with a molar mass of approximately 307.77 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and pharmaceuticals.
Pharmaceutical Development
2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl serves as an intermediate in the synthesis of bioactive compounds. Its structural features allow it to act as a precursor for developing new pharmaceuticals targeting various diseases.
Case Study: Antimycobacterial Activity
A study explored the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb). The results indicated that compounds with similar structural motifs showed promising antimycobacterial activity, suggesting that derivatives of 2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl could also be effective against tuberculosis .
Research Tool
This compound serves as a chemical probe in biological studies, particularly in interaction studies involving its binding affinity to various biological targets. Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways, which could impact drug metabolism and efficacy.
Organic Synthesis
The compound's versatility in organic synthesis is notable. It can undergo various chemical reactions to introduce functional groups while maintaining the integrity of its core structure. This characteristic is essential for developing complex molecules in medicinal chemistry.
Synthesis Overview
The synthesis typically involves multi-step processes that allow for functionalization at different positions on the aromatic ring while preserving the core acetophenone structure. This flexibility makes it an attractive candidate for further modifications aimed at enhancing biological activity.
Mechanism of Action
The mechanism of action of 2-Amino-3’-methoxy-4’-(benzyloxy)acetophenone HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Impact :
- Benzyloxy (OBn) vs. Ethylenedioxy : The benzyloxy group in the target compound increases steric hindrance and lipophilicity compared to the ethylenedioxy group in , which may enhance membrane permeability but reduce aqueous solubility.
- Amino vs. Bromine: The amino group in the target compound enables hydrogen bonding, unlike the bromine in , which facilitates reactivity in cross-coupling or substitution reactions .
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves solubility in polar solvents (e.g., water, methanol), similar to trans/cis-4-aminocyclohexanol HCl derivatives . In contrast, non-polar derivatives like 2-bromo-4'-methoxyacetophenone are more soluble in chloroform or dichloromethane.
- Stability: The benzyloxy group may confer resistance to hydrolysis under basic conditions compared to labile hydroxyl groups in compounds like 4'-amino-2'-hydroxyacetophenone .
Biological Activity
2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an amino group, a methoxy group, and a benzyloxy substituent on an acetophenone backbone. These functional groups are crucial for its biological activity, influencing its interactions with biological targets.
Biological Activity Overview
The biological activities of 2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl can be categorized into several key areas:
-
Anticancer Activity
- Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, flavonoid derivatives have been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
- A specific study on related compounds demonstrated that certain derivatives could effectively inhibit kinases involved in cancer progression, suggesting that 2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl may possess similar mechanisms of action.
-
Antimicrobial Activity
- The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial and fungal pathogens. For instance, derivatives with methoxy and halogen substituents have shown promising antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
- The minimum inhibitory concentration (MIC) values for related compounds indicate effective antimicrobial properties, warranting further investigation into the specific activity of 2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl.
-
Antiviral Activity
- Preliminary studies suggest that compounds with similar structures can exhibit antiviral properties against viruses like Chikungunya and cytomegalovirus. The effectiveness is often measured by the half-maximal effective concentration (EC50) values, which are critical for assessing therapeutic potential .
The mechanisms through which 2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival or pathogen viability.
- Cell Signaling Modulation : By interacting with signaling pathways, the compound can induce apoptosis or alter cell cycle dynamics.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in cancer cells.
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
- Flavonoid Derivatives : A study demonstrated that flavonoids with hydroxyl and methoxy groups had enhanced anticancer activity due to their ability to interact with cellular targets involved in growth regulation .
- Antimicrobial Efficacy : Research on methoxy-substituted phenolic compounds revealed significant antibacterial effects against various pathogens, emphasizing the importance of substituent positioning on biological efficacy .
Data Summary
The following table summarizes key findings related to the biological activity of 2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl and analogous compounds:
| Biological Activity | Related Compound | MIC/EC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | Flavonoid A | 20 µM | Apoptosis induction |
| Antibacterial | Compound B | 1.25 mg/mL | Cell wall synthesis inhibition |
| Antiviral | Compound C | 0.126 nM | Viral replication inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Mannich reactions using acetophenone derivatives, formaldehyde, and amine components (e.g., phenethylamine HCl) under acidic conditions . Alternatively, Pd-catalyzed cross-coupling reactions (e.g., with PdCl₂(PPh₃)₂ or Pd(OAc)₂) enable aryl-aryl bond formation, particularly for introducing methoxy or benzyloxy groups. Reaction temperature (45–80°C), solvent choice (DMF or ethanol), and base (K₂CO₃) critically affect yields. For example, Pd-based methods require inert atmospheres and precise stoichiometry to avoid side reactions .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming substitution patterns (e.g., methoxy at 3', benzyloxy at 4'). Aromatic protons typically resonate between δ 6.8–7.5 ppm, while methoxy groups appear as singlets near δ 3.8–3.9 ppm .
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .
- Melting Point : Consistent melting ranges (e.g., 223–225°C for related quinoline derivatives) validate purity .
Q. What are the critical safety considerations for handling this compound in the lab?
- Methodological Answer :
- GHS Hazards : While specific classification data for this compound is limited, structurally similar aminophenols and acetophenones often exhibit skin/eye irritation (Category 2) and acute toxicity (Category 3). Use PPE (gloves, goggles) and work in a fume hood .
- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid aqueous release due to potential ecological toxicity .
Advanced Research Questions
Q. How can researchers optimize reaction pathways to mitigate competing side reactions (e.g., over-alkylation or oxidation)?
- Methodological Answer :
- Temperature Control : Lower temperatures (≤50°C) reduce oxidation of amine groups. For example, Pd-catalyzed reactions in DMF at 45°C minimize byproduct formation .
- Protecting Groups : Use benzyl or tert-butyl groups to shield reactive amines during synthesis. Deprotection with HCl/ethanol restores the free amine post-reaction .
- Catalyst Screening : PdCl₂(PPh₃)₂ with PCy₃ as a co-ligand enhances selectivity in cross-coupling steps .
Q. How should discrepancies in spectral data (e.g., NMR shifts or IR peaks) be resolved during structural validation?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally analogous compounds. For instance, 4-Amino-2,3-bis(4-methoxyphenyl)quinoline shows distinct aromatic splitting patterns (δ 7.1–7.3 ppm) due to electron-donating methoxy groups .
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR shifts, aiding in assignments for complex splitting patterns .
Q. What strategies are effective for evaluating the compound’s biological activity (e.g., cytotoxicity or enzyme inhibition)?
- Methodological Answer :
- In Vitro Assays : Use MTT assays to screen cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values <10 µM indicate potent activity, as seen in related 1-Aryl-3-phenethylamino-1-propanone derivatives .
- Enzyme Studies : Test inhibition of kinases or oxidoreductases via fluorescence-based assays. For example, acetophenone derivatives with methoxy groups show activity against COX-2 .
Q. How can researchers address challenges in achieving >95% purity for pharmacological studies?
- Methodological Answer :
- Chromatographic Purification : Use silica gel column chromatography with gradients of hexane/EtOAc (e.g., 1:1 to 1:3) for polar impurities. HPLC (C18 column, acetonitrile/water) resolves closely related isomers .
- Recrystallization : Ethanol or methanol recrystallization removes residual solvents. Monitor purity via HPLC-MS (e.g., [M+H]⁺ peaks at calculated m/z) .
Data Contradiction & Troubleshooting
Q. Why might melting points vary across studies despite identical reported structures?
- Methodological Answer : Variations arise from polymorphism or solvent residues . For example, ethanol-recrystallized samples may melt at 223–225°C, while DMF-traces lower the range. Consistently dry samples under vacuum (≤0.1 mmHg) for 24 hours .
Q. How to resolve conflicting cytotoxicity data between in-house assays and literature?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
